molecular formula C23H15ClN2O5 B11534150 (4Z)-4-[3-(benzyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-[3-(benzyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11534150
M. Wt: 434.8 g/mol
InChI Key: VVRGLDDAAUKFJT-NDENLUEZSA-N
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Description

(4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-CHLORO-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a benzyl ether group, a nitro group, and a chloro-substituted phenyl ring

Preparation Methods

The synthesis of (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-CHLORO-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Benzyl Ether Group: The initial step involves the protection of the phenol group by converting it into a benzyl ether. This is typically achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Nitration: The next step involves the nitration of the aromatic ring to introduce the nitro group. This is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Oxazole Ring: The final step involves the cyclization reaction to form the oxazole ring. This is typically achieved by reacting the intermediate with an appropriate reagent such as acetic anhydride in the presence of a catalyst.

Industrial production methods for this compound would involve scaling up these reactions while ensuring safety and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for industrial synthesis.

Chemical Reactions Analysis

(4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-CHLORO-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ether group, leading to the formation of benzaldehyde derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalyst, and nucleophiles like amines.

Scientific Research Applications

(4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-CHLORO-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be developed into drugs for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-CHLORO-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyl ether group and the chloro-substituted phenyl ring can also participate in interactions with proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar compounds to (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-CHLORO-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE include other oxazole derivatives and compounds with benzyl ether, nitro, and chloro groups. Some examples are:

    (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure but without the chloro group.

    (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure but without the nitro group.

    (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-CHLORO-3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure but with a methyl group instead of the nitro group.

The uniqueness of (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-CHLORO-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its combination of functional groups, which imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H15ClN2O5

Molecular Weight

434.8 g/mol

IUPAC Name

(4Z)-2-(4-chloro-3-nitrophenyl)-4-[(3-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C23H15ClN2O5/c24-19-10-9-17(13-21(19)26(28)29)22-25-20(23(27)31-22)12-16-7-4-8-18(11-16)30-14-15-5-2-1-3-6-15/h1-13H,14H2/b20-12-

InChI Key

VVRGLDDAAUKFJT-NDENLUEZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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